1-(4-morpholinylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione
Overview
Description
1-(4-morpholinylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione, also known as MBT, is a potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin and leptin signaling, and its inhibition by MBT has been shown to improve insulin and leptin sensitivity, making it a potential therapeutic target for the treatment of type 2 diabetes and obesity.
Mechanism of Action
1-(4-morpholinylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione inhibits PTP1B by binding to its catalytic site and preventing the dephosphorylation of insulin and leptin receptor tyrosine residues. This leads to enhanced insulin and leptin signaling, which in turn improves glucose uptake and lipid metabolism in adipocytes and hepatocytes.
Biochemical and Physiological Effects:
1-(4-morpholinylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of type 2 diabetes and obesity. It also reduces body weight and adiposity, possibly by increasing energy expenditure and reducing food intake. 1-(4-morpholinylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione has no significant effect on blood pressure or heart rate, indicating that it is a safe and selective inhibitor of PTP1B.
Advantages and Limitations for Lab Experiments
1-(4-morpholinylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the role of PTP1B in insulin and leptin signaling. Its synthesis is relatively simple and straightforward, and it can be easily modified to generate analogs with improved potency and selectivity. However, the in vivo effects of 1-(4-morpholinylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione may be influenced by factors such as dose, route of administration, and species differences, and its long-term safety and efficacy in humans have not been established.
Future Directions
Future research on 1-(4-morpholinylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione could focus on optimizing its pharmacokinetic properties and evaluating its efficacy and safety in humans. It could also investigate the potential of 1-(4-morpholinylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione as a therapeutic agent for other metabolic disorders such as non-alcoholic fatty liver disease and metabolic syndrome. Furthermore, the development of novel PTP1B inhibitors based on the structure of 1-(4-morpholinylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione could lead to the discovery of new drugs for the treatment of type 2 diabetes and obesity.
Scientific Research Applications
1-(4-morpholinylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione has been extensively studied in vitro and in vivo for its potential as a therapeutic agent for type 2 diabetes and obesity. In vitro studies have shown that 1-(4-morpholinylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione selectively inhibits PTP1B without affecting other phosphatases, and improves insulin and leptin signaling in adipocytes and hepatocytes. In vivo studies in mice and rats have shown that 1-(4-morpholinylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione improves glucose tolerance, insulin sensitivity, and lipid metabolism, and reduces body weight and adiposity.
properties
IUPAC Name |
3-(morpholin-4-ylmethyl)-1H-benzimidazole-2-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c17-12-13-10-3-1-2-4-11(10)15(12)9-14-5-7-16-8-6-14/h1-4H,5-9H2,(H,13,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKJTNMQGNCQEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C3=CC=CC=C3NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00978290 | |
Record name | 1-[(Morpholin-4-yl)methyl]-1H-benzimidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00978290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6268-88-8 | |
Record name | NSC34655 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34655 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[(Morpholin-4-yl)methyl]-1H-benzimidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00978290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.